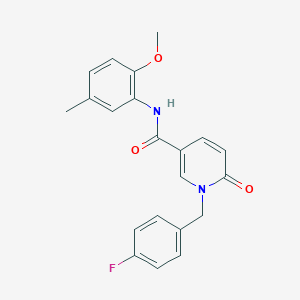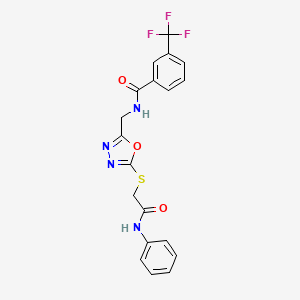
4-(Acetamidomethyl)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for 4-(Acetamidomethyl)-3-fluorobenzoic acid is not available in the searched resources .Physical And Chemical Properties Analysis
Physical properties include characteristics such as mass, color, and volume, while chemical properties describe a substance’s ability to undergo chemical reactions. The specific physical and chemical properties of this compound are not available in the searched resources .Applications De Recherche Scientifique
Anticancer Activity
4-(Acetamidomethyl)-3-fluorobenzoic acid, through its derivatives, shows potential in anticancer research. A study demonstrated that compounds synthesized from fluoro-substituted benzo[b]pyran, which may include derivatives of this compound, exhibit anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Cholinesterase Inhibition
Derivatives of 4-fluorobenzoic acid, closely related to this compound, have been synthesized and shown to inhibit cholinesterases, which is crucial in treatments for diseases like Alzheimer's. These compounds showed similar inhibitory effects to tacrine, a known cholinesterase inhibitor (Szymański et al., 2012).
Biodegradation Studies
The biodegradation of fluorinated benzoic acids, including those related to this compound, has been studied to understand environmental impacts and removal processes. For instance, Sphingomonas sp. HB-1 was shown to degrade 3-fluorobenzoate, a compound similar in structure, using it as a carbon source (Boersma et al., 2004).
Antimicrobial Activity
Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. This includes studying their effects against pathogens like Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Antioxidant Activity
Some synthesized compounds based on 4-fluorobenzoic acid showed notable antioxidant activity. These findings are significant in the development of synthetic antioxidants, which are crucial in various medical and industrial applications (Khan et al., 2022).
Mécanisme D'action
Orientations Futures
The future directions of research and development involving a specific compound depend on various factors, including its properties, potential applications, and current limitations. Unfortunately, the searched resources do not provide specific information on the future directions for 4-(Acetamidomethyl)-3-fluorobenzoic acid .
Propriétés
IUPAC Name |
4-(acetamidomethyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGCJDIJNFSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

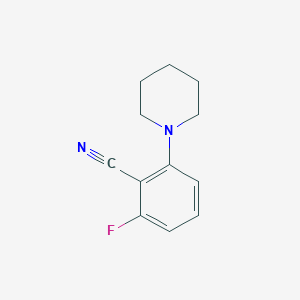
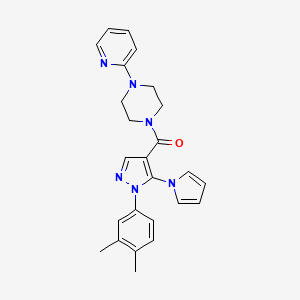
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
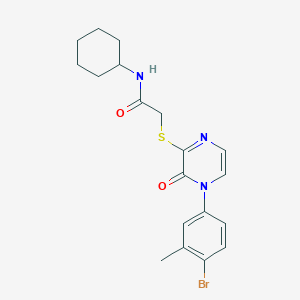
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)


![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
